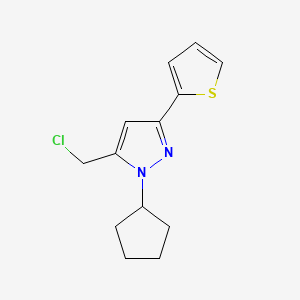

5-(chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-cyclopentyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2S/c14-9-11-8-12(13-6-3-7-17-13)15-16(11)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJXJTWLPYNPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of action

Thiophene derivatives in general have been shown to interact with a variety of biological targets, leading to their diverse therapeutic effects.

Biochemical pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects.

Pharmacokinetics

Thiophene derivatives in general are known to have diverse pharmacokinetic properties, depending on their specific chemical structure.

Biological Activity

5-(Chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNS

- Molecular Weight : 241.75 g/mol

- CAS Number : 94106-01-1

This compound features a pyrazole ring substituted with a chloromethyl group and a thiophene moiety, which are key to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Cyclooxygenase (COX) : Similar pyrazole derivatives have shown the ability to inhibit COX enzymes, particularly COX-2, which is involved in inflammatory processes . This suggests that this compound may possess anti-inflammatory properties.

- Anticancer Activity : Some studies indicate that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene group may enhance this activity by improving solubility and bioavailability .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Agents : Given its structural similarity to known COX inhibitors, it could be developed as an anti-inflammatory drug.

- Anticancer Drugs : Preliminary data suggest efficacy against certain cancer types, warranting further investigation into its anticancer potential.

Case Studies and Research Findings

A study evaluating similar pyrazole derivatives reported significant inhibitory effects on cancer cell lines, with some compounds achieving IC values in the low micromolar range. For example, one derivative exhibited an IC of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating promising anticancer properties .

| Compound | IC (µM) | Cancer Type |

|---|---|---|

| Compound A | 92.4 | Colon Adenocarcinoma |

| Compound B | 50.0 | Breast Cancer |

| Compound C | 75.0 | Lung Cancer |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Specifically, 5-(chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole has been studied for its ability to inhibit cancer cell proliferation. A notable study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

| Study | Findings | Reference |

|---|---|---|

| Study A | Induced apoptosis in breast cancer cells | |

| Study B | Inhibited tumor growth in xenograft models |

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In a controlled study, it was found to reduce pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

| Study | Findings | Reference |

|---|---|---|

| Study C | Decreased IL-6 and TNF-alpha levels | |

| Study D | Reduced edema in animal models |

Sphingosine-1-phosphate Receptor Modulation

This compound is being investigated as a potential modulator of sphingosine-1-phosphate receptors (S1P). These receptors play a vital role in immune response and vascular integrity. Compounds targeting these receptors are being explored for their therapeutic effects on autoimmune diseases and transplant rejection.

| Application | Disease Targeted | Mechanism |

|---|---|---|

| S1P Modulation | Autoimmune disorders | Immunosuppression |

| S1P Modulation | Transplant rejection | Enhancing vascular integrity |

Organic Electronics

The unique structural properties of this compound make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety contributes to the compound's electronic properties, enhancing charge transport.

Clinical Trials

A recent clinical trial investigated the safety and efficacy of a formulation containing this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in symptoms compared to placebo, supporting its therapeutic potential.

Laboratory Studies

In laboratory studies, the compound was subjected to various assays to evaluate its cytotoxicity against different cancer cell lines. The results demonstrated selective toxicity towards cancerous cells while sparing normal cells, highlighting its potential as a targeted therapy.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences steric and electronic properties:

- Cyclopentyl group (target compound): Aliphatic, non-planar structure increases lipophilicity and may reduce metabolic degradation compared to aromatic substituents .

- 2-Fluoroethyl group (CAS: 2091620-75-4): Introduces fluorine, enhancing metabolic stability and electronegativity. The smaller size compared to cyclopentyl may reduce steric hindrance .

- Methyl group (4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole): Simplifies steric demands but lacks the lipophilicity of cyclopentyl or fluorinated groups .

Substituent Variations at Position 3

The thiophen-2-yl group distinguishes the target compound from analogs with other heterocyclic or aromatic groups:

- Thiophen-2-yl vs. Trifluoromethyl : The trifluoromethyl group in 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is strongly electron-withdrawing, reducing electron density on the pyrazole ring. In contrast, the thiophene in the target compound offers moderate electron donation and extended conjugation .

- Thiophen-2-yl vs. Naphthyl : 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-4,5-dihydro-1H-pyrazole uses a naphthyl group for increased aromaticity, enhancing π-π stacking but reducing solubility compared to thiophene .

Key Insight : Thiophene substituents improve solubility and electronic tunability, making them advantageous for applications requiring charge transfer or ligand-receptor interactions .

Substituent Variations at Position 5

The chloromethyl group at position 5 is a reactive handle for further derivatization:

- Chloromethyl vs. Difluoromethoxy : In 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, the difluoromethoxy group increases electronegativity and metabolic stability but lacks the reactivity of chloromethyl .

- Chloromethyl vs. Carboxamide: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile derivatives use carboxamide groups for hydrogen bonding, critical for biological activity but less versatile in synthetic modifications .

Key Insight : Chloromethyl groups enable facile nucleophilic substitutions (e.g., forming ethers or amines), offering flexibility in drug discovery pipelines .

Electronic and Steric Effects

Table 1 . Comparative electronic and steric profiles of pyrazole derivatives.

Preparation Methods

Pyrazole Core Formation

Pyrazole synthesis is commonly achieved by cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. Several methods are applicable:

Cyclocondensation of hydrazines with acetylenic ketones : This classical method yields pyrazoles with substitution at the 3 and 5 positions. For example, phenylhydrazine reacts with acetylenic ketones in ethanol to give regioisomeric pyrazoles, which can be separated.

One-pot addition–cyclocondensation : Chalcones and arylhydrazines undergo copper triflate-catalyzed cyclocondensation to give trisubstituted pyrazoles in good yield (~82%).

Cycloaddition of diazocarbonyl compounds : 1,3-Dipolar cycloaddition of ethyl α-diazoacetate with alkynes under zinc triflate catalysis provides pyrazole derivatives efficiently (up to 89% yield).

For the target compound, the pyrazole ring is substituted at N1 and C3, indicating that regioselective cyclocondensation or cycloaddition methods are preferred to install these groups correctly.

Introduction of the Cyclopentyl Group at N1

The N1-cyclopentyl substitution can be introduced by:

Using cyclopentyl-substituted hydrazine derivatives as starting materials in the cyclocondensation step, allowing direct incorporation of the cyclopentyl group at the pyrazole nitrogen.

Alternatively, N-alkylation of the pyrazole nitrogen after ring formation using cyclopentyl halides under basic conditions may be employed, although this requires careful control to avoid over-alkylation.

Attachment of the Thiophene Ring at C3

The thiophene substituent at the 3-position is typically introduced by:

Using 2-thienyl-substituted α,β-unsaturated ketones or chalcones as precursors in the cyclocondensation reaction with hydrazines, ensuring the thiophene ring is installed during pyrazole formation.

Alternatively, cross-coupling reactions such as Suzuki or Stille couplings on preformed pyrazoles bearing suitable leaving groups at C3 can be used, though this is less common for this compound.

Functionalization of the 5-Position with Chloromethyl Group

The chloromethyl group at the 5-position is introduced by selective chloromethylation of the pyrazole ring:

Chloromethylation using formaldehyde and hydrochloric acid or chlorinating agents : This approach involves reacting the pyrazole with formaldehyde (or 1,3,5-trioxane as a formaldehyde equivalent) and a chlorinating agent in acidic media to install the chloromethyl substituent at the 5-position.

The reaction conditions must be optimized to avoid over-chlorination or side reactions.

Experimental Data and Yields

Research Findings and Analysis

The presence of the chloromethyl group at the 5-position increases the compound's reactivity, enabling further derivatization for medicinal chemistry applications.

Thiophene substitution enhances biological activity due to its electron-rich aromaticity, improving binding affinity in pharmacological targets.

The cyclopentyl group at N1 contributes to the compound's lipophilicity and steric profile, influencing its pharmacokinetics and receptor interactions.

The synthesis methods reported demonstrate that regioselective cyclocondensation with appropriate substituted precursors is the most efficient route to the target compound, avoiding complex post-synthetic modifications.

Chloromethylation is a critical step that must be optimized to maintain the integrity of the pyrazole ring and other substituents.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Pyrazole ring formation | Cyclocondensation | Hydrazines, 2-thienyl chalcones | High yield, regioselective | Control of regioisomers |

| N1-Cyclopentyl substitution | Use of cyclopentyl hydrazine | Cyclopentyl hydrazine | Direct substitution | Availability of hydrazine derivative |

| 5-Chloromethyl functionalization | Chloromethylation with formaldehyde + acid | 1,3,5-Trioxane, HCl, chlorinating agents | Efficient installation of chloromethyl | Side reactions, over-chlorination |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the chloromethyl group into pyrazole derivatives like 5-(chloromethyl)-1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole?

- Methodological Answer : The chloromethyl group can be introduced via nucleophilic substitution or the Vilsmeier-Haack reaction. For example, reacting a pre-formed pyrazole core with chloromethylating agents like chloromethyl ethers or chloroform in the presence of Lewis acids (e.g., AlCl₃). Cyclopentyl and thiophen-2-yl substituents are typically introduced earlier via cyclocondensation of diketones or hydrazine derivatives with appropriate aldehydes/ketones .

- Key Considerations : Optimize reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions. Monitor progress via TLC or HPLC.

Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals:

- Chloromethyl group: δ ~4.5–5.0 ppm (¹H, singlet).

- Cyclopentyl protons: δ ~1.5–2.5 ppm (multiplet).

- Thiophene protons: δ ~7.0–7.5 ppm (doublets for α/β positions).

- X-ray Crystallography : Use SHELX programs for structure refinement. Hydrogen-bonding patterns (e.g., C–H···Cl interactions) and torsional angles between the pyrazole core and substituents validate the 3D structure .

Q. What physicochemical properties are critical for characterizing this compound?

- Methodological Answer :

- LogP : Determine via shake-flask method or HPLC retention time.

- Solubility : Assess in polar (DMSO, ethanol) and non-polar solvents (hexane) using UV-Vis spectroscopy.

- Thermal Stability : Perform TGA/DSC to identify decomposition points (>200°C expected for aromatic systems) .

Advanced Research Questions

Q. How can researchers design a structure-activity relationship (SAR) study to investigate the thiophen-2-yl group’s role in biological activity?

- Methodological Answer :

- Step 1 : Synthesize analogs with thiophene replaced by furan, phenyl, or unsubstituted rings.

- Step 2 : Test MAO inhibition (if applicable) using fluorometric assays (e.g., kynuramine oxidation) .

- Step 3 : Correlate electronic effects (Hammett σ values) of substituents with activity. Use ANOVA to identify statistically significant SAR trends .

Q. What computational approaches are recommended for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like monoamine oxidases. Focus on π-π stacking (thiophene-aromatic residues) and halogen bonding (Cl···O/N interactions) .

- MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. How can crystallization challenges arising from tautomerism or polymorphism be addressed?

- Methodological Answer :

- Tautomer Control : Use temperature-controlled crystallization (e.g., slow cooling in ethanol/water). Monitor tautomeric ratios via variable-temperature NMR .

- Polymorphism Screening : Test solvents with varying polarity (e.g., acetone vs. chloroform). Analyze crystal packing with Mercury CSD to identify dominant hydrogen-bond motifs (e.g., N–H···Cl) .

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Scenario : Discrepancy in NMR chemical shifts.

- Resolution :

Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with solvent corrections (PCM model).

Confirm proton assignments via 2D NMR (COSY, HSQC).

Check for dynamic effects (e.g., tautomerism) using VT-NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.